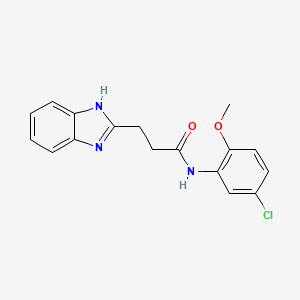![molecular formula C12H13NO5 B7588912 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid in lab experiments is its ability to exhibit various biological activities. This makes it an attractive candidate for the development of new drugs and therapies. However, one limitation is that the mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the investigation of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid. One direction is to further investigate its mechanism of action to better understand how it exhibits its biological activities. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for various diseases. Finally, future research could explore the synthesis of analogs of this compound to improve its efficacy and reduce any potential side effects.
In conclusion, 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a promising compound that exhibits various biochemical and physiological effects. Its potential as a therapeutic agent makes it an attractive candidate for further investigation. However, further research is needed to better understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid involves the reaction of furan-2-carbaldehyde with morpholine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid in scientific research are vast. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it an attractive candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(4-3-9-2-1-6-17-9)13-5-7-18-10(8-13)12(15)16/h1-4,6,10H,5,7-8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGHCJTMXABLY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)


![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)



![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)